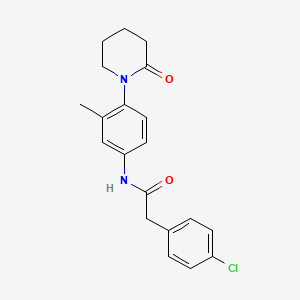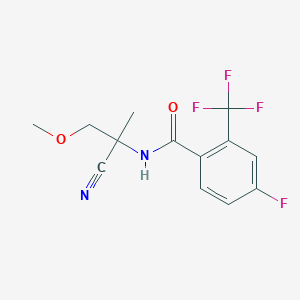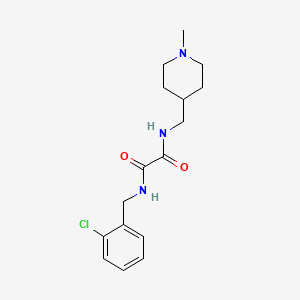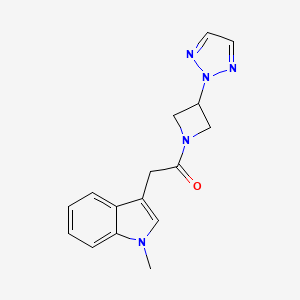![molecular formula C18H20N4O4S2 B3001276 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868972-86-5](/img/structure/B3001276.png)
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that include a thiadiazole scaffold, a benzamide group, and a benzo[d][1,3]dioxol moiety. These structural components are often associated with significant biological properties, such as anticancer activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of novel Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using a facile, solvent-free method under microwave irradiation . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds involve the formation of Schiff's bases, which are typically synthesized by the condensation of an amine with an aldehyde or ketone. The use of microwave irradiation suggests a rapid and efficient synthetic process, which could potentially be applied to the synthesis of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry . These techniques are crucial for determining the identity and purity of the synthesized compounds. The presence of the thiadiazole ring and benzamide moiety in the structure suggests that the compound may interact with biological targets through hydrogen bonding and other non-covalent interactions.
Chemical Reactions Analysis
While the specific chemical reactions involving N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide are not detailed, related compounds have been synthesized through reactions involving bromoacetyl salicylamide, thiourea, and substituted thioureas . These reactions typically involve nucleophilic substitution and condensation steps to form the desired heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structural features have been evaluated. For instance, the synthesized Schiff's bases were assessed for their in vitro anticancer activity against various human cancer cell lines, and some showed promising activity with GI50 values comparable to the standard drug Adriamycin . Additionally, a molecular docking study was performed to predict the probable mechanism of action, and ADMET properties were predicted to assess the drug-like behavior of the synthesized compounds . These analyses are essential for understanding the potential therapeutic applications of the compounds and their suitability as drug candidates.
Mecanismo De Acción
Target of Action
The compound, also known as N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, primarily targets the VEGFR1 . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), a protein that plays a crucial role in angiogenesis, the process of new blood vessel formation .
Mode of Action
The compound inhibits VEGFR1, thereby blocking the binding of VEGF to its receptor . This inhibition prevents the activation of the downstream signaling pathways that promote angiogenesis . The compound also inhibits the P-glycoprotein efflux pump (MDR1, ABCB1), which is often associated with multi-drug resistance in cancer cells .
Biochemical Pathways
By inhibiting VEGFR1, the compound disrupts the VEGF signaling pathway, leading to the suppression of angiogenesis . This can result in the reduction of blood supply to tumors, thereby inhibiting their growth . The inhibition of the P-glycoprotein efflux pump can enhance the intracellular concentration of other chemotherapeutic drugs, improving their efficacy .
Pharmacokinetics
The compound’s ability to inhibit the p-glycoprotein efflux pump suggests that it may enhance the bioavailability of other drugs by preventing their expulsion from cells .
Result of Action
The compound has shown potent growth inhibition properties against various cancer cell lines, including HeLa, A549, and MCF-7 . It has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . The compound’s dual inhibition of VEGFR and P-gp efflux pumps demonstrates its potential as a multi-drug resistance-reversal agent .
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c23-15(19-12-6-7-13-14(8-12)26-10-25-13)9-27-18-22-21-17(28-18)20-16(24)11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVQKIIPOPUJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B3001199.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3001201.png)
![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3001205.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-cyclohexylacetamide](/img/structure/B3001209.png)
![methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3001210.png)
![2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B3001211.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B3001212.png)


![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)